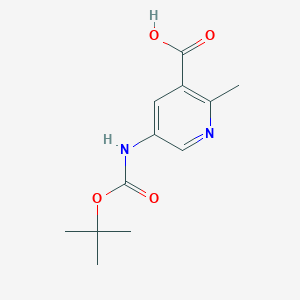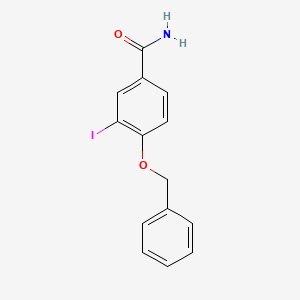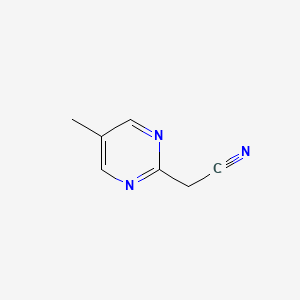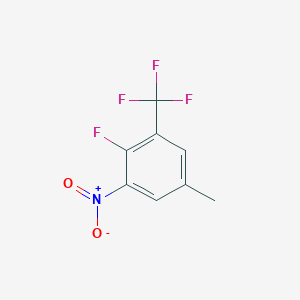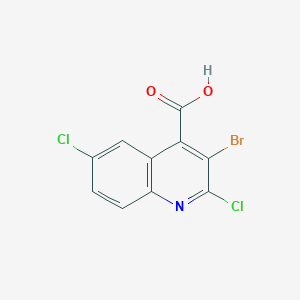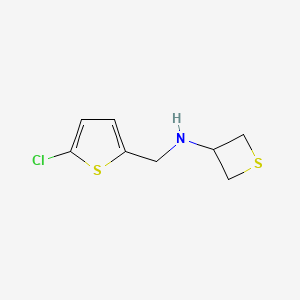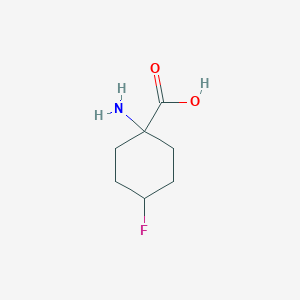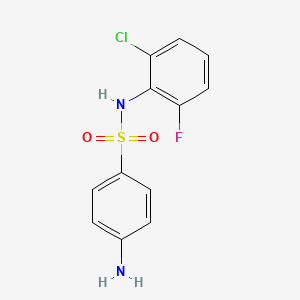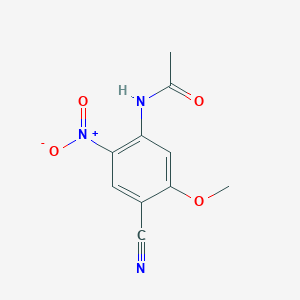![molecular formula C15H24FNO4 B12999062 2-(2-(tert-Butoxycarbonyl)-6-fluoro-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid CAS No. 2227205-11-8](/img/structure/B12999062.png)
2-(2-(tert-Butoxycarbonyl)-6-fluoro-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(tert-Butoxycarbonyl)-6-fluoro-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic structure, which imparts rigidity and stability, making it a valuable building block in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-Butoxycarbonyl)-6-fluoro-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with appropriate fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(tert-Butoxycarbonyl)-6-fluoro-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-(2-(tert-Butoxycarbonyl)-6-fluoro-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.
Material Science: The compound’s rigidity and stability make it suitable for developing advanced materials with specific properties.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-(tert-Butoxycarbonyl)-6-fluoro-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding pockets with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)picolinic acid
- 5-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrazine-2-carboxylic acid
- 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid
Uniqueness
What sets 2-(2-(tert-Butoxycarbonyl)-6-fluoro-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid apart from similar compounds is the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable tool in drug discovery and development.
Properties
CAS No. |
2227205-11-8 |
|---|---|
Molecular Formula |
C15H24FNO4 |
Molecular Weight |
301.35 g/mol |
IUPAC Name |
2-[6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-6-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C15H24FNO4/c1-12(2,3)21-11(20)17-8-14(9-17)6-15(16,7-14)13(4,5)10(18)19/h6-9H2,1-5H3,(H,18,19) |
InChI Key |
FUUJKPYOICGUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(C)(C)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12998981.png)
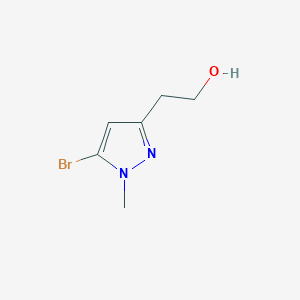
![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol](/img/structure/B12998985.png)
![(R)-3-Azaspiro[5.5]undecan-7-amine dihydrochloride](/img/structure/B12998995.png)
